

Bay Y5959: A Technical Overview of a Dihydropyridine Calcium Channel Agonist

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Compound of Interest

Compound Name: Bay Y5959

Cat. No.: B1667827

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Abstract

Bay Y5959 is a potent and selective dihydropyridine derivative that acts as an agonist for L-type calcium channels. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of **Bay Y5959**. It details the compound's mechanism of action, its effects on cardiac electrophysiology and contractility, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized, and the signaling pathways modulated by **Bay Y5959** are illustrated. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and cardiovascular pharmacology.

Introduction

Bay Y5959 is a member of the dihydropyridine class of compounds, which are well-known for their modulation of L-type calcium channels. Unlike the majority of dihydropyridines, which are channel blockers, **Bay Y5959** functions as a channel agonist, promoting calcium influx. This unique property has made it a valuable pharmacological tool for studying the physiological roles of L-type calcium channels and for investigating potential therapeutic applications in conditions such as heart failure and myocardial infarction.

Discovery and History

While the specific details of the initial synthesis and discovery of **Bay Y5959** by Bayer are not extensively documented in publicly available literature, its development falls within the broader history of dihydropyridine chemistry. The dihydropyridine scaffold has been a subject of intense research since the 1960s, leading to the development of numerous cardiovascular drugs. **Bay Y5959** emerged from research programs aimed at exploring the therapeutic potential of L-type calcium channel activation.

Physicochemical Properties

Property	Value
Chemical Name	Isopropyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5-nitro-3-pyridinecarboxylate
CAS Number	146136-94-9
Molecular Formula	C ₂₆ H ₂₄ N ₄ O ₂
Molecular Weight	424.5 g/mol

Mechanism of Action

Bay Y5959 selectively binds to the α_1 subunit of the L-type calcium channel, a voltage-gated ion channel critical for excitation-contraction coupling in cardiac muscle. By binding to the channel, **Bay Y5959** stabilizes it in an open conformation, thereby increasing the influx of calcium ions into the cardiomyocyte during depolarization. This enhanced calcium entry leads to a greater release of calcium from the sarcoplasmic reticulum, ultimately resulting in increased myocardial contractility.

Pharmacological Effects

In Vitro Studies

- Cardiac Myocytes: In isolated cardiac myocytes, **Bay Y5959** has been shown to increase the amplitude of the L-type calcium current ($I_{Ca,L}$) and prolong the action potential duration.^[1] This leads to a dose-dependent increase in the amplitude of intracellular calcium transients and enhanced cell shortening (contraction).^[1]

In Vivo and Clinical Studies

- Hemodynamic Effects: In both animal models and human clinical trials, intravenous administration of **Bay Y5959** has demonstrated positive inotropic effects, leading to an increase in cardiac output and stroke volume.[1] Dose-dependent increases in the maximal rate of left ventricular pressure rise (dP/dtmax) have been observed.[1]

Quantitative Data

Table 1: Dose-Dependent Hemodynamic Effects of **Bay Y5959** in Patients with and without Congestive Heart Failure[1]

Dose (µg/kg/min)	Change in Cardiac Index (%) (CHF Patients)	Change in dP/dtmax (%) (All Patients)
0.25	-	~10
0.5	-	~20
1.0	~15	~30
2.0	+23	~38
3.0	-	~45
4.5	-	~50

Data adapted from Rousseau et al., J Am Coll Cardiol. 1997 Dec;30(7):1751-7.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a general method for measuring intracellular calcium concentration in isolated cardiomyocytes using the fluorescent indicator Fura-2 AM.

Materials:

- Isolated cardiomyocytes
- Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Probenecid (optional)
- Fluorescence microscopy system with dual-wavelength excitation (340/380 nm) and emission detection (~510 nm)

Procedure:

- Cell Loading:
 - Prepare a loading solution of Fura-2 AM (typically 1-5 μ M) in HBSS. The addition of a small amount of Pluronic F-127 can aid in dye solubilization. Probenecid can be included to inhibit dye extrusion.
 - Incubate isolated cardiomyocytes in the Fura-2 AM loading solution for a specified period (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.
- Washing:
 - After incubation, wash the cells with fresh HBSS to remove extracellular dye.
 - Allow for a de-esterification period (e.g., 15-30 minutes) to allow intracellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.
- Imaging:
 - Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
 - Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at approximately 510 nm.
 - The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
- Data Analysis:

- Record baseline fluorescence ratios before the addition of **Bay Y5959**.
- Apply **Bay Y5959** at various concentrations and record the changes in the F340/F380 ratio to determine the dose-dependent effect on intracellular calcium concentration.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general procedure for recording L-type calcium currents from isolated cardiomyocytes.

Materials:

- Isolated cardiomyocytes
- Patch-clamp amplifier and data acquisition system
- Micromanipulator and microscope
- Borosilicate glass capillaries for pipette fabrication
- Extracellular (bath) solution (e.g., Tyrode's solution)
- Intracellular (pipette) solution

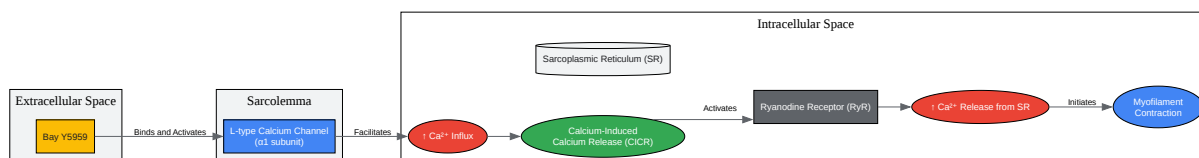
Procedure:

- Pipette Fabrication:
 - Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 M Ω when filled with the intracellular solution.
- Cell Preparation:
 - Plate isolated cardiomyocytes on a glass coverslip in a recording chamber mounted on the microscope stage.
 - Perfuse the chamber with the extracellular solution.
- Giga-seal Formation:

- Using the micromanipulator, carefully approach a cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
- Whole-Cell Configuration:
 - Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).
- Data Recording:
 - Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
 - Apply depolarizing voltage steps to elicit L-type calcium currents.
 - Record the resulting currents before and after the application of **Bay Y5959** to the bath solution to determine its effect on the current amplitude and kinetics.

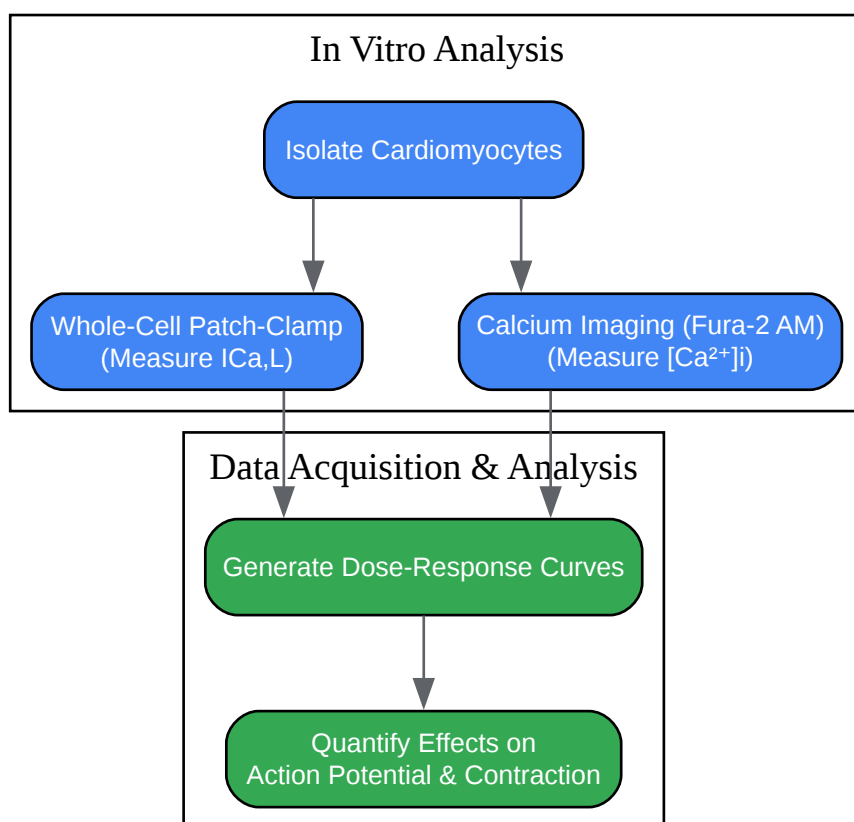
Signaling Pathways and Visualizations

The primary signaling pathway affected by **Bay Y5959** is the L-type calcium channel-mediated calcium influx in cardiomyocytes, which is a critical step in excitation-contraction coupling.



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Caption: Signaling pathway of **Bay Y5959** in a cardiomyocyte.



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Caption: Experimental workflow for in vitro characterization of **Bay Y5959**.

Conclusion

Bay Y5959 is a valuable research tool for investigating the role of L-type calcium channels in cardiac physiology and pathophysiology. Its agonist properties provide a unique means to study the consequences of enhanced calcium influx in cardiomyocytes. The data summarized in this guide highlight its potent inotropic effects and provide a foundation for further research into the therapeutic potential of L-type calcium channel agonists. The detailed experimental protocols and pathway diagrams serve as a resource for designing and interpreting studies involving **Bay Y5959** and related compounds.

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References

- 1. Dose-related hemodynamic and electrocardiographic effects of the calcium promoter BAY y 5959 in the presence or absence of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
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